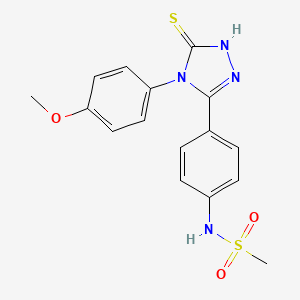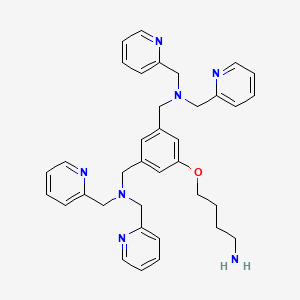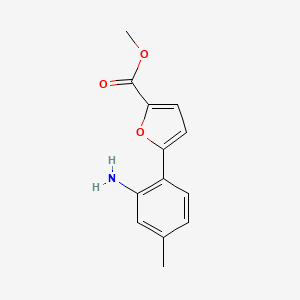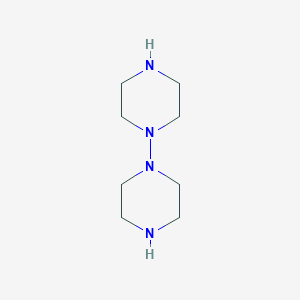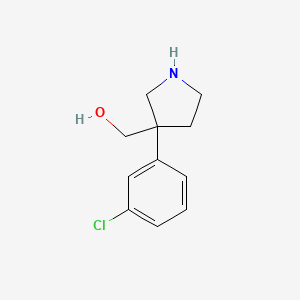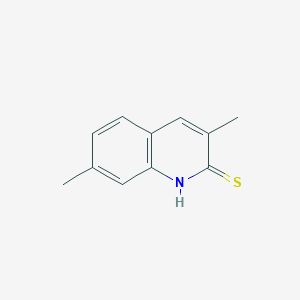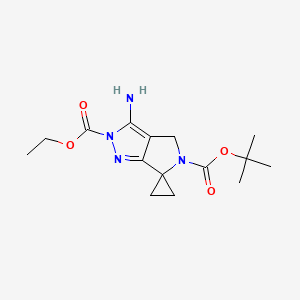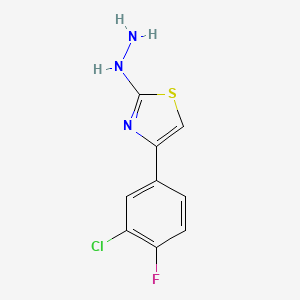
Ethyl 2-(2,6-dimethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,6-dimethoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a 2,6-dimethoxyphenyl group attached to the carbon atom of the ester
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,6-dimethoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Ethyl 2-(2,6-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,6-Dimethoxyphenyl)acetic acid.
Reduction: 2-(2,6-Dimethoxyphenyl)ethanol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
科学研究应用
Ethyl 2-(2,6-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 2-(2,6-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2,4-dimethoxyphenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
2-(2,6-Dimethoxyphenyl)acetic acid: The corresponding acid form of the ester.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the differences in their functional groups and substitution patterns.
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
ethyl 2-(2,6-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)8-9-10(14-2)6-5-7-11(9)15-3/h5-7H,4,8H2,1-3H3 |
InChI 键 |
CDNFCKYCSCQDRG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=CC=C1OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


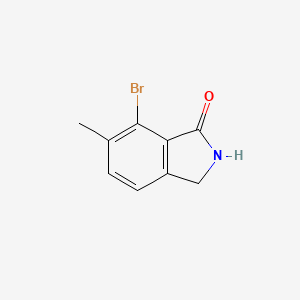
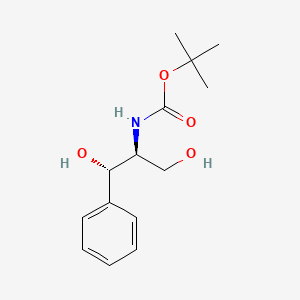
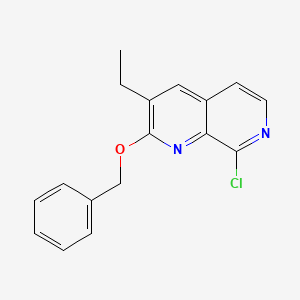
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
